

Application Notes and Protocols for JNJ- 42165279 Dihydrochloride in Vitro Assays

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Compound of Interest

Compound Name: JNJ-42165279 dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42165279 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the degradation of endogenous fatty acid amides (FAAs), including the endocannabinoid anandamide (AEA). By inhibiting FAAH, JNJ-42165279 elevates the levels of AEA and other FAAs, such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), thereby potentiating their signaling. JNJ-42165279 acts as a covalently binding but slowly reversible inhibitor of FAAH.[1] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of JNJ-42165279 against FAAH.

Data Presentation

Table 1: In Vitro Inhibitory Activity of JNJ-42165279

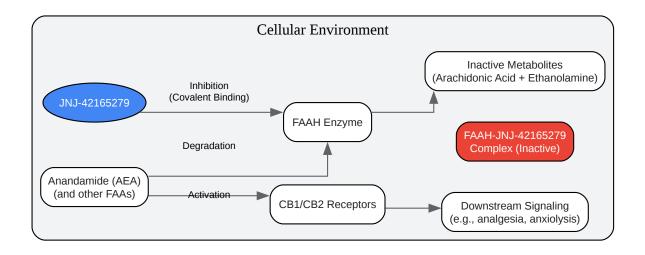


Parameter	Species	Value	Notes
IC50	Human (recombinant FAAH)	70 ± 8 nM	Apparent IC50 determined after 1- hour post-incubation with the enzyme.[2]
IC50	Rat (recombinant FAAH)	313 ± 28 nM	Apparent IC50 determined after 1- hour post-incubation with the enzyme.[2]
Selectivity	Panel of 50 receptors, enzymes, transporters, and ion channels	No significant inhibition (>50%) at 10 μΜ	Demonstrates high selectivity for FAAH. [2]
CYP Inhibition	CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4	No inhibition at 10 μM	Low potential for drug- drug interactions mediated by these enzymes.[2][3]
hERG Inhibition	hERG channel	No inhibition at 10 μM	Low risk of cardiac- related adverse effects.[2][3]
Mechanism of Inhibition	Covalent, slowly reversible	The apparent IC50 is dependent on the incubation time with the enzyme.[2]	Partial return of enzymatic activity was observed after dialysis.[3]

Signaling Pathway

The following diagram illustrates the mechanism of action of JNJ-42165279 in the context of the endocannabinoid signaling pathway.





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Mechanism of FAAH inhibition by JNJ-42165279.

Experimental Protocols

Determination of Apparent IC50 using a Fluorescence-Based Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of JNJ-42165279 against FAAH using a fluorogenic substrate. The assay measures the hydrolysis of a non-fluorescent FAAH substrate to a fluorescent product.

Materials:

- Recombinant human FAAH
- JNJ-42165279 dihydrochloride
- FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
- Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino, 4-methylcoumarin amide -AAMCA)
- DMSO (for compound dilution)



- 96-well black microplates
- Fluorescence microplate reader

Procedure:

- Compound Preparation:
 - Prepare a stock solution of JNJ-42165279 dihydrochloride in DMSO.
 - Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the IC50 curve.
- Assay Setup:
 - In a 96-well black microplate, add the following to the respective wells:
 - Blank wells: Assay buffer only.
 - Control (100% activity) wells: Assay buffer and DMSO (vehicle control).
 - Inhibitor wells: Assay buffer and serial dilutions of JNJ-42165279.
 - Add the recombinant human FAAH enzyme solution to all wells except the blank wells.
- Pre-incubation:
 - Incubate the plate for a defined period (e.g., 60 minutes) at 37°C to allow for the covalent binding of JNJ-42165279 to the FAAH enzyme. The pre-incubation time is critical for covalent inhibitors and should be kept consistent.
- Reaction Initiation:
 - Add the fluorogenic FAAH substrate to all wells to initiate the enzymatic reaction.
- Fluorescence Measurement:
 - Immediately place the plate in a fluorescence microplate reader.



- Measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) at 37°C,
 with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
- Data Analysis:
 - Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
 - Normalize the reaction rates to the control wells (100% activity).
 - Plot the percentage of inhibition against the logarithm of the JNJ-42165279 concentration.
 - Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Time-Dependent Inhibition Assay

This protocol is designed to characterize the time-dependent nature of FAAH inhibition by JNJ-42165279, which is a hallmark of covalent inhibitors.

Materials:

Same as for the IC50 determination assay.

Procedure:

- Compound and Enzyme Preparation:
 - Prepare a fixed concentration of JNJ-42165279 and the FAAH enzyme in the assay buffer.
- Time-Course Incubation:
 - At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the enzyme-inhibitor mixture.
- Residual Activity Measurement:
 - For each time point, initiate the enzymatic reaction by adding the fluorogenic substrate to the aliquot.
 - Immediately measure the fluorescence kinetically as described in the IC50 protocol.



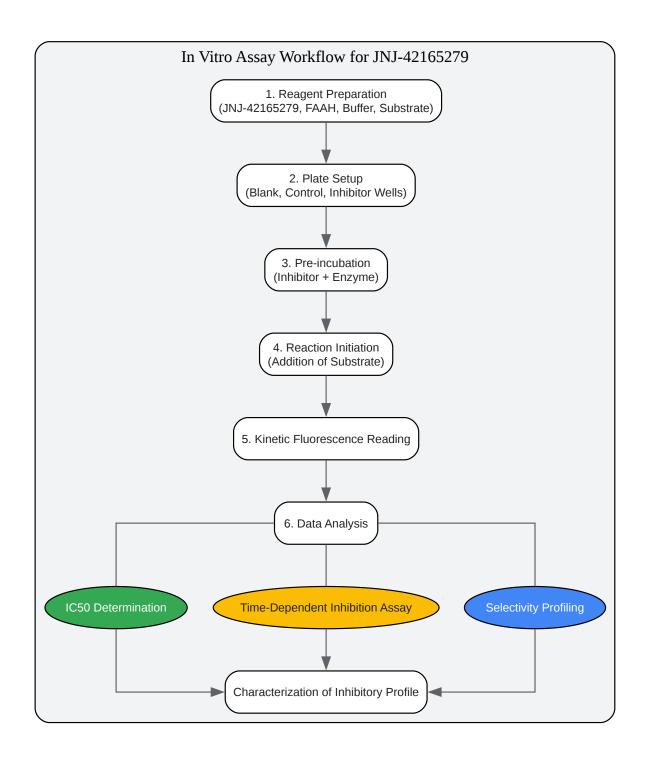
Data Analysis:

- Determine the initial reaction rate for each time point.
- Plot the natural logarithm of the percentage of remaining enzyme activity against the preincubation time.
- The slope of this plot will give the observed rate of inactivation (kobs).
- By repeating this experiment at different concentrations of JNJ-42165279, the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI) can be determined by plotting kobs versus the inhibitor concentration.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro characterization of JNJ-42165279.





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Workflow for in vitro characterization of JNJ-42165279.



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